4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Beschreibung

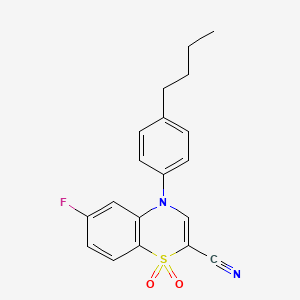

4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic sulfone derivative belonging to the 1,4-benzothiazine class. Its structure features a bicyclic core with a sulfone group (1,1-dioxide), a fluorine substituent at position 6, a 4-butylphenyl group at position 4, and a nitrile (-CN) moiety at position 2 (Fig. 1). This compound is of pharmacological interest due to its structural similarity to ATP-sensitive potassium (KATP) channel activators, such as diazoxide and BPDZ 73 . Preclinical studies suggest that derivatives of this class modulate insulin secretion and vascular tone by hyperpolarizing β-cell membranes and inhibiting glucose-stimulated insulin release .

Eigenschaften

IUPAC Name |

4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-2-3-4-14-5-8-16(9-6-14)22-13-17(12-21)25(23,24)19-10-7-15(20)11-18(19)22/h5-11,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEOMNCXCBYLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.39 g/mol. The structure features a benzothiazine core that is known for various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. In particular, compounds derived from the benzothiazine framework have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Compounds similar to 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine have shown minimal inhibitory concentration (MIC) values ranging between 2 to 8 µg/mL against various bacterial strains .

- A specific study evaluated a series of derivatives and identified promising candidates with notable antimicrobial effects, indicating that modifications in the benzothiazine structure can enhance biological activity .

Therapeutic Applications

The therapeutic implications of 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine derivatives extend beyond antimicrobial properties. These compounds have been investigated for their potential as anti-inflammatory agents.

Research Insights:

- Benzothiazine dioxides have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and indomethacin . In a carrageenin-induced rat foot edema model, some derivatives were found to be four times more potent than phenylbutazone .

- The mechanisms behind these effects are believed to involve the modulation of inflammatory pathways, although detailed molecular mechanisms remain an area for further research.

Case Studies

Several case studies have provided insights into the biological activity of benzothiazine derivatives:

- Antimicrobial Efficacy : A study synthesized various 7-fluoro-3,4-dihydro-2H-benzothiazines and tested them against a panel of bacterial and fungal strains. The results indicated that certain modifications significantly enhanced their antimicrobial properties .

- Anti-inflammatory Properties : In a pharmacological evaluation involving animal models, specific derivatives demonstrated significant reductions in inflammation markers and pain relief comparable to standard treatments .

Vergleich Mit ähnlichen Verbindungen

7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3a)

- Substituents : Chlorine at position 7, methyl group at position 3.

- Activity : Inhibits insulin release in vitro (IC50 ~5 µM) and reduces plasma insulin in rats. Demonstrates moderate selectivity for pancreatic β-cell KATP channels .

- Key Difference : The absence of a fluorine substituent and the smaller methyl group (vs. 4-butylphenyl) may reduce lipophilicity and metabolic stability compared to the target compound.

7-Chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3f)

6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

- Core Structure: Thieno-thiadiazine (vs. benzothiazine).

- Activity : Selective pancreatic β-cell KATP activators with sub-micromolar potency.

Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Substituents : Bromine at position 6, 3-methoxyphenyl at position 4, ester group at position 2.

- Activity: Not explicitly reported, but the bromine substituent and methoxy group may enhance halogen bonding and π-π interactions, respectively, influencing target affinity .

- Key Difference : The carboxylate ester (vs. nitrile) and bromine (vs. fluorine) likely alter solubility and metabolic pathways.

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Derivatives

Key Observations:

Substituent Effects: Fluorine (vs. Chlorine/Bromine): The 6-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to bulkier halogens (Cl, Br) . 4-Butylphenyl (vs. Nitrile (vs. Ester): The nitrile group (-CN) may improve binding affinity through dipole interactions with SUR1 subunits .

Activity Trends: Aminoalkyl substituents (e.g., 3-isopropylamino in 3f) enhance potency, suggesting a role for hydrogen bonding in channel activation . Halogen position (6 vs. 7) influences steric compatibility with the SUR1 binding pocket.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.